15β-Hydroxy Cyproterone Acetate, a metabolite of Cyproterone Acetate, is a steroidal compound classified as an antiandrogen and progestin. It is primarily recognized for its role in treating androgen-dependent conditions such as acne, hirsutism, and prostate cancer. The compound exhibits significant pharmacological activity, including antiandrogenic properties, making it a valuable candidate in hormonal therapies.
This compound falls under several classifications:
The synthesis of 15β-Hydroxy Cyproterone Acetate can be achieved through biocatalytic processes using engineered microorganisms. Notably, research has demonstrated the conversion of Cyproterone Acetate to its hydroxylated form using a recombinant strain of Bacillus megaterium expressing the enzyme CYP106A2 .
15β-Hydroxy Cyproterone Acetate can undergo various chemical reactions typical of steroid compounds:
The metabolic pathway involves hepatic metabolism where Cyproterone Acetate is converted into 15β-Hydroxy Cyproterone Acetate primarily through hydroxylation by CYP3A4 enzymes . This reaction significantly alters the pharmacological profile of the compound.
The mechanism by which 15β-Hydroxy Cyproterone Acetate exerts its effects involves:
Data indicates that while it retains antiandrogenic properties similar to its precursor, it exhibits reduced progestogenic activity .
15β-Hydroxy Cyproterone Acetate has several scientific applications:
Research continues into optimizing its production and exploring further therapeutic applications due to its favorable pharmacological profile and efficacy .
Cyproterone acetate (CPA) undergoes selective 15β-hydroxylation primarily via cytochrome P450 (CYP) enzymes to form its major bioactive metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA). This biotransformation represents a critical activation step, as 15β-OH-CPA retains potent antiandrogenic activity while exhibiting reduced progestogenic effects compared to the parent compound. The reaction mechanism involves stereospecific insertion of a hydroxyl group at the C-15β position of the steroid nucleus, requiring molecular oxygen and NADPH as a cofactor. The process proceeds through a typical P450 catalytic cycle: CPA binds near the heme iron of the CYP enzyme, molecular oxygen is activated, and one oxygen atom is transferred to the C-15 position while the other is reduced to water. This hydroxylation significantly alters the molecule's three-dimensional conformation and receptor binding affinity [1] [4].
Table 1: Key Characteristics of 15β-Hydroxylation Reaction
Parameter | Value/Description |
---|---|
Reaction Type | Stereoselective hydroxylation |
Position Modified | C-15 of steroid nucleus |
Stereochemistry | β-configuration |
Required Cofactors | NADPH, O₂ |
Primary Catalytic Mechanism | Cytochrome P450 monooxygenation |
Two distinct CYP enzymes demonstrate efficient 15β-hydroxylation activity toward CPA:
Table 2: Comparative Features of CPA-Hydroxylating Enzymes
Enzyme | Source | Localization | Conversion Efficiency | Primary Product |
---|---|---|---|---|
CYP3A4 | Human liver | Endoplasmic reticulum | High in vivo | 15β-OH-CPA (major metabolite) |
CYP106A2 | Bacillus megaterium | Cytoplasmic | Up to 98% in bioreactors | 15β-OH-CPA (≥95% selectivity) |
Species-specific metabolic studies reveal conserved 15β-hydroxylation pathways:
The exceptional regioselectivity of CPA hydroxylation stems from precise enzyme-substrate interactions:
Structural Determinants of Regioselectivity:
Catalytic Mechanism:
Biotransformation Optimization:
Table 3: Biocatalytic Efficiency Parameters for 15β-OH-CPA Production
Process Parameter | Shake Flask | Bioreactor (400 mL) | Improvement Factor |
---|---|---|---|
Substrate Concentration | 0.5 mM | 1.0 mM | 2.0× |
Conversion Rate | 55% | 98% | 1.8× |
Product Titer | 0.12 g/L | 0.43 g/L | 3.6× |
Process Time | 72 hours | 48 hours | 1.5× (time reduction) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7